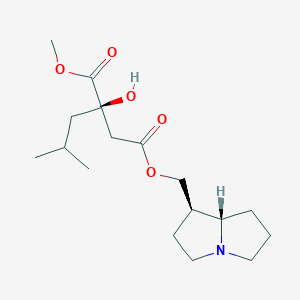
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as CPMPT, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound composed of a triazole ring with a carboxamide and chlorophenyl group attached. CPMPT is used in a variety of biological and chemical experiments, and its mechanism of action is still being studied. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide, along with its derivatives, has been studied for valuable pharmacological properties. Specifically, these compounds have demonstrated anti-convulsive activity, making them potentially useful in the treatment of epilepsy and conditions related to tension and agitation. The research on these triazole derivatives highlights their significance in developing new therapeutic agents for neurological disorders (Shelton, 1981).
Metabolic Studies
Metabolic experiments conducted on related triazole compounds in dogs have led to the discovery of new metabolites, including N-hydroxymethyl derivatives. These findings contribute to a deeper understanding of the metabolic pathways and the potential biotransformation processes these compounds may undergo in biological systems, which is crucial for assessing their pharmacokinetics and therapeutic potential (Koike et al., 1987).
Chemical Synthesis
The chemical synthesis of similar triazole compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been explored, showcasing the versatility and the potential of triazole derivatives in chemical synthesis. Such studies provide valuable insights into the synthetic pathways and conditions required to produce these compounds, laying the groundwork for further pharmaceutical development (Kan, 2015).
Antimicrobial and Antioxidant Activities
Triazole derivatives have been investigated for their antimicrobial and antioxidant activities. For instance, some novel heterocyclic compounds derived from triazole acetohydrazides have been studied for their lipase and α-glucosidase inhibition, indicating their potential as therapeutic agents for conditions related to these enzymes (Bekircan et al., 2015). Additionally, compounds like 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have been synthesized and characterized, with studies highlighting their structural and molecular properties which could be relevant in designing compounds with desired biological activities (Yeo et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Biochemical Pathways
Similar compounds like paclobutrazol affect the isoprenoid pathway and alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds like dq amide derivatives have been reported to have improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro .
Result of Action
Similar compounds like pyrazole derivatives have been reported to display superior antipromastigote activity and better inhibition effects againstPlasmodium berghei .
Action Environment
Similar compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-5-3-2-4-6-13)20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKKDNPZOSSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159270 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321431-18-9 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321431-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035367.png)
![3-chloro-N-[[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3035369.png)
![5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B3035372.png)


![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035379.png)





![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035389.png)
![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)